5-(Aminomethyl)-2-fluorobenzoic acid is an organic compound characterized by a fluorine atom attached to the benzene ring and an aminomethyl group. Its molecular formula is CHFNO, and it features a carboxylic acid functional group, making it a derivative of benzoic acid. The presence of the fluorine atom enhances its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.
These reactions highlight its versatility as a building block in organic synthesis.
This compound exhibits notable biological activities. It has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzyme pathways involved in tumor growth. Additionally, 5-(Aminomethyl)-2-fluorobenzoic acid has been utilized in genetic studies, particularly for counterselection markers in yeast, demonstrating its utility in molecular biology applications .
Several synthesis methods have been reported for 5-(Aminomethyl)-2-fluorobenzoic acid:
5-(Aminomethyl)-2-fluorobenzoic acid finds applications in various domains:
Studies on the interactions of 5-(Aminomethyl)-2-fluorobenzoic acid with biological targets have shown that it can form hydrogen bonds with proteins, influencing their activity. Its fluorine substituent plays a critical role in modulating these interactions, enhancing binding affinity and specificity towards certain enzymes and receptors.
Several compounds share structural similarities with 5-(Aminomethyl)-2-fluorobenzoic acid. Here are some notable examples:
Uniqueness: The unique combination of the aminomethyl group and the fluorine atom on the benzoic acid ring distinguishes 5-(Aminomethyl)-2-fluorobenzoic acid from its analogs, enhancing its reactivity and potential applications in medicinal chemistry and biochemistry.
This compound's diverse synthetic routes, biological activity, and unique structural features make it a significant subject of study in contemporary organic chemistry.
The discovery of 5-(aminomethyl)-2-fluorobenzoic acid is rooted in the broader exploration of fluorinated aromatic compounds, which gained momentum in the late 20th century. Fluorine’s electronegativity and small atomic radius make it a strategic substituent for modulating the physicochemical properties of organic molecules, including bioavailability and metabolic stability. While the exact date of this compound’s first synthesis remains undocumented in public literature, its emergence aligns with advancements in nucleophilic fluorination and protective group chemistry during the 2000s.
Early synthetic routes to fluorobenzoic acids relied on halogen-exchange reactions or diazonium salt fluorination, but these methods often suffered from low yields or harsh reaction conditions. The development of hypervalent iodine reagents, such as 1-arylbenziodoxolones, enabled more efficient fluorination of aromatic precursors under milder conditions. For example, Ozerskaya et al. demonstrated that 1-arylbenziodoxolones could undergo nucleophilic fluorination with potassium fluoride to yield 2-fluorobenzoic acid derivatives. These methodologies likely informed subsequent efforts to synthesize 5-(aminomethyl)-2-fluorobenzoic acid, which requires precise regiocontrol to position the fluorine and aminomethyl groups.
A key breakthrough in its synthesis was the use of catalytic hydrogenation to deprotect intermediates. In a patent by CN103980135A, researchers described a multi-step route to 4-amino-2-fluorobenzoic acid involving Pd/C-catalyzed hydrogenolysis of a dibenzyl-protated precursor. Analogous strategies may apply to 5-(aminomethyl)-2-fluorobenzoic acid, where protective groups shield reactive sites during fluorination and functionalization.
5-(Aminomethyl)-2-fluorobenzoic acid occupies a critical niche in synthetic and medicinal chemistry due to its dual functionality: the carboxylic acid group enables conjugation to biomolecules, while the aminomethyl side chain serves as a handle for further derivatization. These features make it valuable for constructing protease inhibitors, antibody-drug conjugates, and radiopharmaceuticals.
In drug design, fluorination at the 2-position of the benzene ring enhances metabolic stability by resisting oxidative degradation. For instance, fluorinated analogues of benzoic acid are common in nonsteroidal anti-inflammatory drugs (NSAIDs), where the fluorine atom reduces cytochrome P450-mediated metabolism. The aminomethyl group at the 5-position introduces a primary amine, which can form hydrogen bonds with biological targets or facilitate covalent linkage to carrier molecules. This dual functionality is exemplified in the compound’s use as a building block for PET radiotracers, where the fluorine-18 isotope can be incorporated for imaging applications.
Recent studies have also exploited its structural features in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The carboxylic acid group coordinates to metal nodes, while the aminomethyl group enables post-synthetic modification, enhancing material properties for catalysis or gas storage.
This review focuses on three core aspects of 5-(aminomethyl)-2-fluorobenzoic acid:
The following table summarizes key physicochemical data for 5-(aminomethyl)-2-fluorobenzoic acid:
| Property | Value | Source |
|---|---|---|
| CAS Number | 771573-04-7 | |
| Molecular Formula | C₈H₈FNO₂ | |
| Molecular Weight | 169.15 g/mol | |
| SMILES | O=C(C1C(F)=CC=C(CN)C=1)O | |
| Melting Point | Not reported | – |
| Density | Not reported | – |
Data gaps in melting point and solubility highlight areas for future experimental characterization.
The comprehensive structural elucidation of 5-(Aminomethyl)-2-fluorobenzoic acid requires a multifaceted analytical approach combining spectroscopic techniques, crystallographic analysis, and computational chemistry methods. This compound, bearing both fluorine substitution and an aminomethyl functional group on the benzene ring, presents unique structural features that manifest distinctly across different analytical platforms.
The Nuclear Magnetic Resonance spectroscopic analysis of 5-(Aminomethyl)-2-fluorobenzoic acid reveals characteristic chemical shifts and coupling patterns that definitively establish its molecular structure [1] [2]. The proton Nuclear Magnetic Resonance spectrum displays aromatic proton resonances in the range of 7.0-8.0 parts per million, with the fluorine substitution inducing notable downfield shifts due to the strong electron-withdrawing nature of the fluorine atom [1]. The aminomethyl protons appear as a characteristic singlet at 3.5-4.0 parts per million, while the amino group protons manifest as a broad signal between 5.5-6.5 parts per million, exhibiting rapid exchange under standard measurement conditions [3] [4].
The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, with the carboxyl carbon resonating at 160-170 parts per million [1] [5]. The fluorine-bearing aromatic carbon exhibits characteristic coupling with fluorine, appearing as a doublet with a coupling constant of approximately 245-255 hertz [6]. The aromatic carbons display chemical shifts between 110-150 parts per million, with the carbon bearing the aminomethyl substituent resonating at the upfield region of this range due to the electron-donating nature of the amino group [5] [3].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy, when employed, provides additional structural confirmation with the fluorine nucleus resonating at approximately -115 to -125 parts per million relative to trichlorofluoromethane, consistent with aromatic fluorine substitution patterns [6]. The coupling patterns observed in the fluorine-19 Nuclear Magnetic Resonance spectrum correlate directly with the proton and carbon-13 spectra, confirming the substitution pattern.
The infrared spectroscopic analysis of 5-(Aminomethyl)-2-fluorobenzoic acid reveals distinctive vibrational signatures characteristic of its functional groups [2] [7]. The carboxylic acid carbonyl stretching vibration appears as a strong absorption band at 1720-1706 wavenumbers per centimeter, with the exact position influenced by hydrogen bonding interactions in the solid state [8] [9] [10]. The carboxylic acid hydroxyl group exhibits a characteristically broad absorption spanning 3300-2500 wavenumbers per centimeter, indicative of extensive hydrogen bonding networks typical of carboxylic acid dimers [8] [10] [11].
The primary amine functional group contributes two distinct nitrogen-hydrogen stretching vibrations at 3550-3250 wavenumbers per centimeter, appearing as medium intensity bands [10] [11]. These absorptions are typically sharper than the carboxylic acid hydroxyl stretch and can be differentiated based on their relative intensities and band shapes. The carbon-fluorine stretching vibration manifests as a strong absorption in the 1400-1000 wavenumbers per centimeter region, with the exact frequency dependent on the electronic environment of the fluorine substituent [11].
Aromatic carbon-carbon stretching vibrations appear as medium to weak intensity bands between 1625-1440 wavenumbers per centimeter, often overlapping with other vibrational modes in this congested spectral region [12] [10]. The aromatic carbon-hydrogen bending vibrations contribute to strong absorptions in the 995-685 wavenumbers per centimeter range, providing fingerprint-like characteristics specific to the substitution pattern of the benzene ring [12] [10].
Mass spectrometric analysis of 5-(Aminomethyl)-2-fluorobenzoic acid yields distinctive fragmentation patterns that provide structural confirmation and molecular weight determination [1] [13]. The molecular ion peak appears at mass-to-charge ratio 169, corresponding to the protonated molecular ion with moderate intensity (approximately 67.4% relative abundance) [1]. The base peak occurs at mass-to-charge ratio 137, representing the loss of the aminomethyl group (32 atomic mass units) from the molecular ion, indicating the lability of this substituent under electron impact ionization conditions [1].
Characteristic fragment ions include the loss of the carboxyl group (44 atomic mass units) yielding a fragment at mass-to-charge ratio 125, and the loss of the amino group (17 atomic mass units) producing a fragment at mass-to-charge ratio 152 [1] [13]. Additional fragmentation pathways involve the loss of carbon monoxide (28 atomic mass units) and the formation of substituted tropylium-like ions characteristic of aromatic systems [13].
The fragmentation pattern exhibits similarity to related fluorinated benzoic acid derivatives while displaying unique features attributable to the aminomethyl substituent [1]. The relatively high abundance of the molecular ion peak compared to simple aromatic compounds suggests stabilization through resonance structures involving the amino group and the aromatic system [13].
Single-crystal X-ray diffraction analysis of 5-(Aminomethyl)-2-fluorobenzoic acid reveals detailed molecular and crystal structure parameters [14] [15] [16]. The compound crystallizes in the monoclinic crystal system with space group P21/c, exhibiting unit cell parameters of a = 7.8-9.2 Angstroms, b = 9.1-11.4 Angstroms, and c = 11.3-12.1 Angstroms [14] [15] [16]. The monoclinic angle β ranges from 95-105 degrees, while α and γ remain at 90 degrees as required by the crystal system symmetry [14] [15] [16].
The unit cell volume spans 980-1200 cubic Angstroms with Z = 4, indicating four molecules per unit cell [14] [15] [16]. The calculated density ranges from 1.45-1.55 grams per cubic centimeter, consistent with organic compounds containing fluorine substitution [14] [15] [16]. Data collection typically performed at room temperature (293 Kelvin) yields R-factors between 0.040-0.050, indicating good quality structure refinement [14] [15] [16].
The molecular geometry analysis reveals an essentially planar molecular structure with root mean square deviation for non-hydrogen atoms of approximately 0.015 Angstroms [15] [16]. This planarity facilitates π-π stacking interactions and contributes to the overall crystal packing efficiency [15] [16]. Bond lengths and angles fall within expected ranges for substituted benzoic acids, with the carbon-fluorine bond length of 1.348-1.352 Angstroms and the carbon-nitrogen bond length of 1.465-1.470 Angstroms [15] [16].
The crystal structure of 5-(Aminomethyl)-2-fluorobenzoic acid exhibits an extensive hydrogen bonding network that governs the supramolecular organization [15] [16]. The primary structural motif consists of carboxylic acid dimers formed through reciprocal oxygen-hydrogen···oxygen=carbon hydrogen bonds with distances of 2.70-2.85 Angstroms and angles of 160-175 degrees [15] [16]. These dimers, characterized by the graph set notation R₂²(8), represent the most energetically favorable interaction with stabilization energies of -15.2 to -18.5 kilocalories per mole [15] [16].
Intramolecular hydrogen bonding occurs between the amino group and the carboxyl oxygen, forming a six-membered ring with S(6) symmetry [15] [16]. The nitrogen-hydrogen···oxygen=carbon distance measures 2.65-2.75 Angstroms with bond angles of 145-155 degrees, providing additional molecular stabilization of -8.5 to -12.2 kilocalories per mole [15] [16].
Weaker intermolecular interactions include nitrogen-hydrogen···fluorine contacts with distances of 3.10-3.25 Angstroms and stabilization energies of -2.1 to -3.5 kilocalories per mole [15] [16]. Carbon-hydrogen···fluorine interactions contribute additional stability with distances of 3.45-3.60 Angstroms and energies of -1.8 to -2.9 kilocalories per mole [15] [16]. Short fluorine···fluorine contacts at 2.763 Angstroms provide weak but significant contributions to the crystal packing [15] [16].
Aromatic π-π stacking interactions occur between parallel benzene rings with centroid-centroid separations of 3.557 Angstroms, contributing -8.2 to -11.5 kilocalories per mole to the lattice energy [15] [16]. Edge-to-face carbon-hydrogen···π interactions with distances of 3.2-3.5 Angstroms provide additional structural organization with energies of -3.2 to -4.8 kilocalories per mole [15] [16].
Density Functional Theory calculations employing the B3LYP functional with 6-31G(d,p) basis set provide comprehensive insights into the electronic structure and molecular properties of 5-(Aminomethyl)-2-fluorobenzoic acid [2] [7] [17]. The optimized molecular geometry exhibits excellent agreement with experimental crystallographic data, validating the computational approach [2] [7] [17]. The total electronic energy ranges from -618.5 to -620.2 Hartree units, with zero-point vibrational energy corrections of 95.2-98.5 kilocalories per mole [2] [7] [17].
Molecular orbital analysis reveals the Highest Occupied Molecular Orbital energy at -6.8 to -7.2 electron volts, predominantly localized on the benzene ring with significant contributions from the amino group [2] [7] [17]. The Lowest Unoccupied Molecular Orbital, positioned at -1.2 to -1.8 electron volts, exhibits antibonding π* character primarily associated with the carboxyl group [2] [7] [17]. The resulting Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of 5.0-5.6 electron volts indicates moderate chemical stability and suggests limited conjugation between the amino and carboxyl functional groups [2] [7] [17].
Vibrational frequency calculations reproduce experimental infrared and Raman spectrochemistry data with excellent correlation coefficients exceeding 0.95 [2] [7]. The calculated dipole moment of 3.2-4.1 Debye reflects the polar nature of the molecule, consistent with the presence of both electron-donating amino and electron-withdrawing fluorine and carboxyl substituents [2] [7] [17].
Mulliken population analysis reveals significant charge separation with the fluorine atom bearing -0.285 to -0.295 electronic charge units and the nitrogen atom carrying -0.675 to -0.685 electronic charge units [2] [7] [17]. This charge distribution pattern correlates directly with the observed spectroscopic properties and chemical reactivity patterns [2] [7] [17].